molecular formula C17H15BrN2O3S B3585608 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B3585608
M. Wt: 407.3 g/mol
InChI Key: SISWJDHBEUVXEY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a synthetic acetamide derivative intended for research applications. Compounds within the acetamide and benzothiazole families are of significant scientific interest due to their diverse potential in medicinal chemistry and drug discovery efforts. The structure of this molecule, which incorporates a bromo-methylphenoxy moiety and a 6-methoxy-benzothiazolylidene group, suggests potential for interaction with various biological targets. Researchers are exploring these structural motifs for their potential pharmacological properties. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols. For specific data on solubility, stability, and storage conditions, please contact our technical support team. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSIS OR TREATMENT.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-10-3-6-14(12(18)7-10)23-9-16(21)20-17-19-13-5-4-11(22-2)8-15(13)24-17/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISWJDHBEUVXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 6-methoxy-2-aminobenzothiazole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenoxy derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methylphenoxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The bromo-methylphenoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its bromophenoxy-acetamide-benzothiazolylidene architecture. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-(2-Bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide C₁₉H₁₆BrN₂O₃S 2-Bromo-4-methylphenoxy, 6-methoxy-benzothiazolylidene Hypothesized antitumor/antimicrobial (based on structural analogs)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₂₃H₁₉BrN₂O₂S 6-Methyl-benzothiazole, bromophenoxy Not reported; structural analog for crystallography
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S Adamantane, 6-methoxy-benzothiazole Crystallographic study; potential CNS activity
N-[(2Z)-6-Methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide C₁₈H₁₄N₄O₃S₂ Thiophenyl-pyridazinyl, 6-methoxy-benzothiazolylidene Antibody-drug conjugate research
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide C₁₈H₁₆BrN₂O₃S 6-Bromo-3-ethyl-benzothiazolylidene, 2,4-dimethoxybenzamide Antimicrobial/antiviral (inferred from substituents)

Biological Activity

The compound 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a synthetic derivative that exhibits a variety of biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C16H16BrN2O2SC_{16}H_{16}BrN_{2}O_{2}S. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of bromine and methoxy groups enhances the compound's lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Benzothiazole derivatives often exert their effects by:

  • Inhibiting Enzyme Activity : Many benzothiazole compounds have been shown to inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Modulating Receptor Binding : The compound may interact with receptors in the nervous system or other tissues, influencing signal transduction pathways.
  • Interfering with DNA/RNA Synthesis : Some derivatives can disrupt nucleic acid synthesis, which is crucial for cell proliferation.

Biological Activity Data

A summary of key biological activities observed in studies on similar benzothiazole derivatives is provided in the table below:

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in animal models
AntioxidantScavenges free radicals, reducing oxidative stress

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of a related benzothiazole derivative, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of benzothiazole derivatives. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : In vivo studies showed that related compounds could reduce inflammation in models of arthritis by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate preparation : Bromination of 4-methylphenol to yield 2-bromo-4-methylphenol, followed by coupling with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid .

Benzothiazole core synthesis : Condensation of 6-methoxy-1,3-benzothiazol-2-amine with a carbonyl source under acidic conditions to generate the (2E)-ylidene moiety .

Final coupling : Activation of the acetic acid intermediate (e.g., via mixed anhydride or DCC coupling) and reaction with the benzothiazole ylidene amine .
Key reagents: Potassium carbonate (base), DMF (solvent), and chlorinating agents for intermediate steps.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography : For absolute configuration determination, using SHELXL for refinement (e.g., resolving the (2E)-ylidene geometry) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for phenoxy (δ 6.8–7.2 ppm), benzothiazole (δ 7.5–8.0 ppm), and acetamide (δ 2.1–2.3 ppm) groups .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~435 m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the final coupling step?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility but may require lower temperatures (0–25°C) to avoid side reactions .
  • Catalyst selection : Use HOBt/DMAP to suppress racemization during amide bond formation .
  • Purification : Gradient column chromatography (hexane:EtOAc 4:1 to 1:1) or recrystallization from ethanol/water .
    Data contradiction: BenchChem reports industrial-scale purification via continuous flow reactors, but academic labs prefer column chromatography due to scalability limitations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Validate purity (>95% via HPLC) to exclude impurities as activity confounders .
  • SAR analysis : Compare analogs (e.g., replacing Br with Cl or varying methoxy positions) to isolate structural contributors to activity .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

Q. How is computational modeling used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase). Parameters:
  • Grid box centered on ATP-binding site (coordinates x=15.4, y=22.1, z=33.8).
  • Pose validation via MD simulations (GROMACS, 50 ns) .
  • Pharmacophore mapping : Identify critical features (phenoxy hydrophobic region, benzothiazole H-bond acceptor) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.